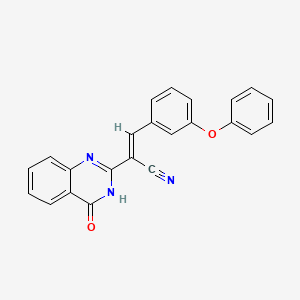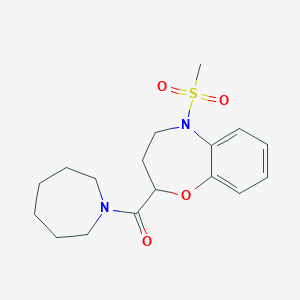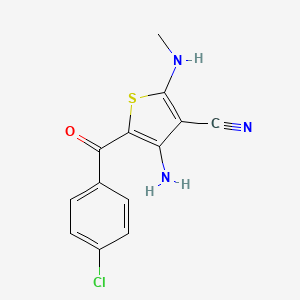
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile, also known as QPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. QPA belongs to the family of quinazoline derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, viral replication, and inflammation. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling. Furthermore, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has also been found to inhibit the expression of various genes involved in cancer cell growth and survival. In addition, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to modulate the immune response by reducing the production of inflammatory cytokines. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has several advantages for lab experiments. It is easy to synthesize and can be easily scaled up for large-scale production. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to be stable under various conditions, making it suitable for storage and transportation. However, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to administer in vivo. In addition, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile. One area of research is the development of new derivatives of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile, which could lead to the identification of new targets for cancer therapy and antiviral therapy. Furthermore, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile could be investigated for its potential applications in other areas, such as neurodegenerative diseases and autoimmune diseases. Finally, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile could be further investigated for its potential as a lead compound for drug development.
合成法
The synthesis of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile involves the reaction of 2-aminobenzonitrile with 3-phenoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to yield 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile. The synthesis method is straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory activities. 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV). In addition, 2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-(3-phenoxyphenyl)acrylonitrile has been found to reduce inflammation in animal models of arthritis and sepsis.
特性
IUPAC Name |
(E)-2-(4-oxo-3H-quinazolin-2-yl)-3-(3-phenoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O2/c24-15-17(22-25-21-12-5-4-11-20(21)23(27)26-22)13-16-7-6-10-19(14-16)28-18-8-2-1-3-9-18/h1-14H,(H,25,26,27)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDYLYAIZVBZNT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C(C#N)C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C(\C#N)/C3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6317222 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyethyl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6056642.png)
![1-({2-[(4-methylbenzyl)amino]ethyl}amino)propan-2-ol dihydrochloride](/img/structure/B6056654.png)


![7-(2-fluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056674.png)
![2-(1-isobutyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6056679.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-3-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6056686.png)

![3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056705.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B6056710.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-methyl-N-(3-pyridinylmethyl)-3-furamide](/img/structure/B6056714.png)

![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-methylpiperidine](/img/structure/B6056745.png)
![3-{[2-(4-chlorophenyl)-1-pyrrolidinyl]carbonyl}-5-methylisoxazole](/img/structure/B6056751.png)